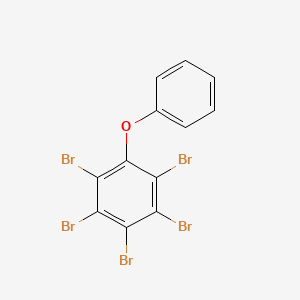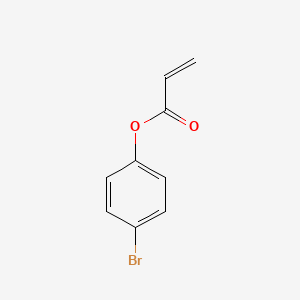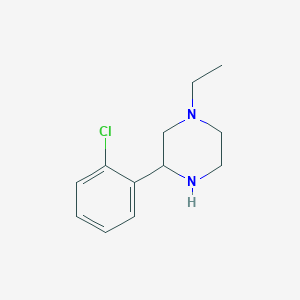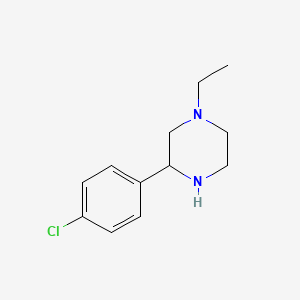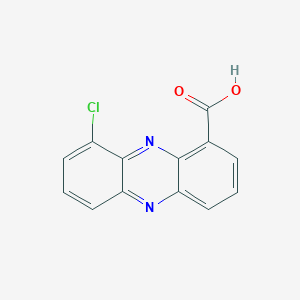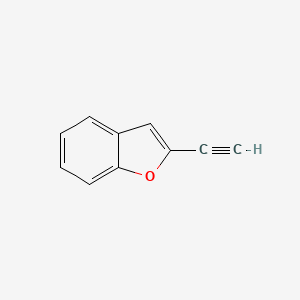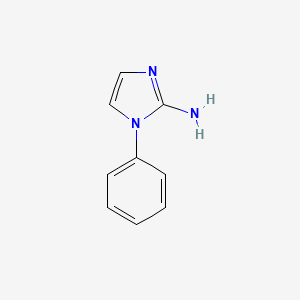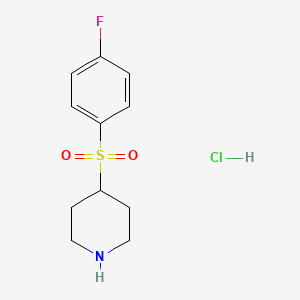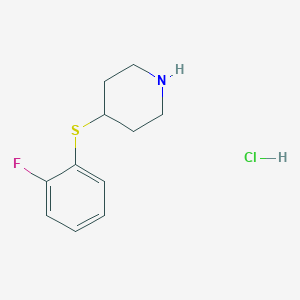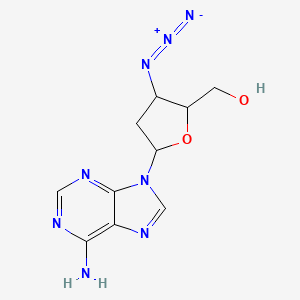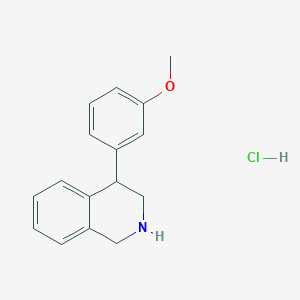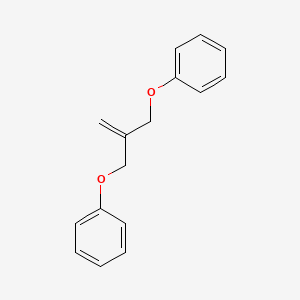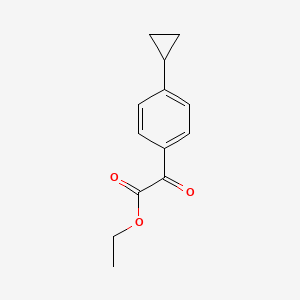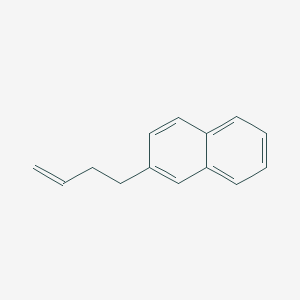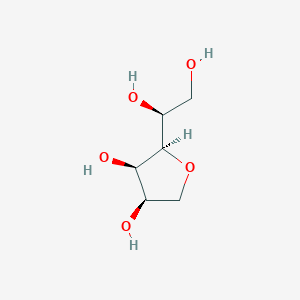
3,6-Anhydro-D-glucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Anhydro-D-glucitol is a derivative of sorbitol, a sugar alcohol. It is formed through the dehydration of sorbitol and is one of the key intermediates in the production of isosorbide. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 3,6-Anhydro-D-glucitol is primarily synthesized through the dehydration of sorbitol. This process can be catalyzed by various agents, including strong mineral acids like sulfuric acid and hydrochloric acid, as well as solid catalysts and ionic liquids . The reaction typically involves heating sorbitol in the presence of these catalysts at temperatures ranging from 150 to 220°C .
Industrial Production Methods: In industrial settings, the dehydration of sorbitol to produce 3,6-anhydrosorbitol is often carried out in a molten salt hydrate medium, such as zinc chloride (ZnCl2) in water. This method allows for high selectivity and yield, with the reaction being exothermic due to the formation of a strong complex with the released water .
化学反应分析
Types of Reactions: 3,6-Anhydro-D-glucitol undergoes various chemical reactions, including:
Dehydration: Further dehydration can lead to the formation of isosorbide.
Epimerization: Under certain conditions, 3,6-anhydrosorbitol can be epimerized to form other anhydrohexitols.
Common Reagents and Conditions:
Dehydration: Catalyzed by ZnCl2 in a molten salt hydrate medium at temperatures between 150 to 220°C.
Epimerization: Can occur at elevated temperatures, often in the presence of catalysts.
Major Products:
Isosorbide: Formed through further dehydration of 3,6-anhydrosorbitol.
Other Anhydrohexitols: Such as 1,4-anhydrosorbitol and 1,5-anhydrosorbitol.
科学研究应用
3,6-Anhydro-D-glucitol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,6-anhydrosorbitol primarily involves its dehydration and epimerization reactions. The dehydration process is catalyzed by ZnCl2, which forms a complex with the sugar alcohol functions of sorbitol. This complexation facilitates an internal SN2 mechanism, where a secondary alcohol function attacks a primary alcohol function, leading to the formation of 3,6-anhydrosorbitol . The reaction is exothermic due to the formation of a strong complex with the released water .
相似化合物的比较
1,4-Anhydrosorbitol: Another dehydration product of sorbitol, which can also be converted to isosorbide.
1,5-Anhydrosorbitol: Formed under similar conditions but does not undergo further dehydration.
2,5-Anhydrosorbitol: Another isomer formed during the dehydration process.
Uniqueness: 3,6-Anhydro-D-glucitol is unique due to its specific formation pathway and its role as a key intermediate in the production of isosorbide. Its ability to undergo further dehydration to form isosorbide makes it particularly valuable in the synthesis of biodegradable polymers and other industrial applications .
属性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI 键 |
JNYAEWCLZODPBN-SLPGGIOYSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@H](O1)[C@H](CO)O)O)O |
规范 SMILES |
C1C(C(C(O1)C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


